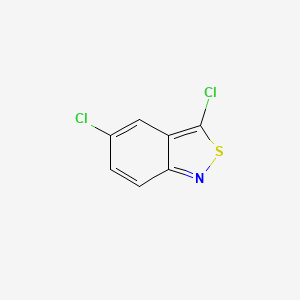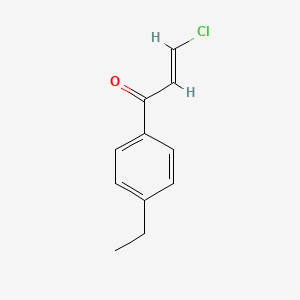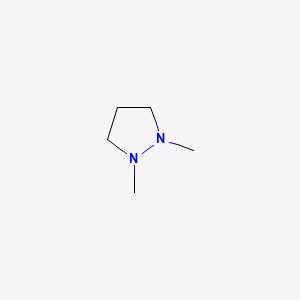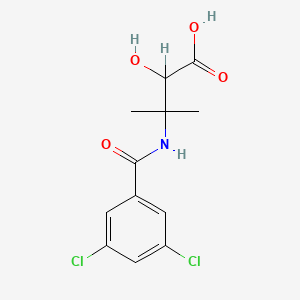
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Nitro or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the tetrahydrobenzo ring.
5,6,7,8-Tetrahydro-1H-indole: Similar structure but lacks the phenyl substituent.
Uniqueness
2-(4-Phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to its fused benzene and pyrrole ring system with additional phenyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
38824-46-3 |
|---|---|
Molekularformel |
C24H21N |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C24H21N/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)23-16-22-14-20-8-4-5-9-21(20)15-24(22)25-23/h1-3,6-7,10-16,25H,4-5,8-9H2 |
InChI-Schlüssel |
ASQXRHJXADQBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)






